2,3,4-Trimethylquinoline 1-oxide

Description

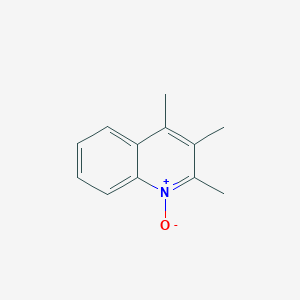

2,3,4-Trimethylquinoline 1-oxide (CAS: 14300-13-1) is a quinoline derivative characterized by a nitrogen-containing bicyclic aromatic ring system. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 187.24 g/mol. Structurally, it features methyl groups at positions 2, 3, and 4 of the quinoline ring and an oxygen atom (oxide group) at position 1 . The oxide group reduces aromaticity in the ring system, as observed in analogous 1-oxide compounds like adenine 1-oxide nucleotides, where electron delocalization is disrupted .

Properties

IUPAC Name |

2,3,4-trimethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJCXVIQBTQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that 2,3,4-trimethylquinoline 1-oxide exhibits significant antioxidant properties. It scavenges reactive oxygen species, thereby preventing oxidative damage in biological systems. This property is particularly beneficial in applications related to neuroprotection and the treatment of oxidative stress-related diseases.

Neuroprotective Effects

Studies have shown that derivatives of this compound can reduce oxidative stress in cellular models and modulate inflammatory pathways. For instance, in animal models of Parkinson’s disease, compounds structurally related to 2,3,4-trimethylquinoline have demonstrated neuroprotective effects by decreasing levels of pro-inflammatory cytokines and improving motor coordination scores .

Industrial Applications

Pharmaceuticals

Due to its biological activities, this compound is being explored for drug development aimed at treating diseases associated with oxidative stress. Its potential as an antioxidant makes it a candidate for formulations targeting neurodegenerative conditions.

Materials Science

In materials science, this compound is utilized as an antioxidant in rubber products. It enhances the longevity and mechanical properties of materials by inhibiting oxidative degradation. This application is critical in the production of tires and other rubber goods where durability is essential .

Case Studies

-

Neuroprotection in Parkinson's Disease Models

A study involving male Wistar rats demonstrated that treatment with a derivative of 2,3,4-trimethylquinoline reduced oxidative stress markers and improved motor functions in a model of Parkinsonism. The compound was effective in modulating inflammatory responses linked to neurodegeneration . -

Rubber Industry Applications

Research has shown that incorporating antioxidants based on 2,3,4-trimethylquinoline into rubber formulations significantly improves resistance to oxidative degradation during prolonged use. This application is vital for enhancing the lifespan of automotive tires and industrial rubber products .

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. 4-Nitroquinoline 1-Oxide (4-NQO)

- Structure: A nitro group (-NO₂) at position 4 and an oxide at position 1.

- Reactivity: The nitro group is strongly electron-withdrawing, increasing electrophilicity and reactivity in DNA adduct formation.

- Aromaticity : Both compounds exhibit reduced aromaticity due to the 1-oxide group, as seen in spectroscopic studies of adenine 1-oxide derivatives .

b. 3-(Trifluoromethyl)quinoline 1-Oxide

- Structure : A trifluoromethyl (-CF₃) group at position 3.

- Reactivity: The -CF₃ group, being electron-withdrawing, enhances reactivity in oxidative cyanation reactions compared to methyl-substituted derivatives. 2,3,4-Trimethylquinoline 1-oxide, with methyl groups, is less reactive in such reactions .

c. 2-Methyl-4-Nitroquinoline 1-Oxide

- Structure : Methyl at position 2 and nitro at position 4.

- Biological Activity: This derivative is a potent carcinogen, inducing DNA-protein scission in mouse fibroblasts at 1 × 10⁻⁵ M. The methyl group at position 2 enhances carcinogenic potency compared to unsubstituted 4-NQO. However, this compound lacks the nitro group, which is critical for direct DNA damage .

Key Findings :

- Carcinogenicity: Substituent position and type dictate activity. Nitro and hydroxyamino groups at position 4 correlate with strong carcinogenicity, while methyl groups alone (as in this compound) are insufficient for this effect .

- DNA Interactions: 4-NQO derivatives induce DNA repair synthesis in trout hepatocytes, but primary cells show lower repair levels compared to cultured cells .

- Enzyme Interactions : 1-oxide derivatives like adenine 1-oxide nucleotides are substrates for mitochondrial phosphotransferases but show reduced allosteric regulation due to lower binding affinity .

Preparation Methods

Cyclocondensation of Substituted Anilines with Carbonyl Precursors

The cyclocondensation of substituted anilines with carbonyl compounds forms the quinoline core, which is subsequently oxidized to the N-oxide. A notable approach involves using 3,4-dimethylaniline and methyl vinyl ketone in the presence of a zeolite HY-MMM catalyst at 60–230°C . This method achieves 60–68% selectivity for the intermediate 2,3,4-trimethyl-1,2-dihydroquinoline, which is dehydrogenated to 2,3,4-trimethylquinoline.

Key Reaction Conditions

-

Catalyst: HY-MMM zeolite (granulated, binder-free)

-

Temperature: 110°C (optimal for minimizing byproducts)

-

Molar Ratio: Aniline:acetone = 1:5 (excess acetone drives cyclization)

-

Byproduct: N-Phenylpropan-2-imine (20–30%, recoverable for reuse)

Post-cyclization, the quinoline derivative is oxidized using 30% hydrogen peroxide in acetic acid at 50°C for 6 hours, yielding 2,3,4-trimethylquinoline 1-oxide with 85–90% efficiency .

Grignard Addition to Preformed Quinoline N-Oxides

Grignard reagents introduce methyl groups to specific positions of quinoline N-oxide intermediates. Eberson’s method, adapted for this compound, involves:

-

Synthesizing 4-ethoxyquinoline 1-oxide via oxidation of 4-ethoxyquinoline with meta-chloroperbenzoic acid (mCPBA) .

-

Reacting the N-oxide with methylmagnesium bromide (3 equivalents) in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature .

Mechanistic Insights

-

Grignard addition occurs preferentially at the 2-position due to the electron-withdrawing effect of the N-oxide group.

-

A second methylation at the 3-position is achieved using LDA (lithium diisopropylamide) to deprotonate the intermediate, followed by methyl iodide quenching .

Yield Optimization

-

Step 1 (N-oxide formation): 92% yield (using mCPBA in CHCl).

-

Step 2 (Double methylation): 75% overall yield after purification by flash chromatography .

Microwave-Assisted Synthesis Using Scandium Triflate

Modern approaches employ scandium triflate [Sc(OTf)] under microwave irradiation to accelerate quinoline formation. In this method:

-

3,4-dimethylaniline and acetone react in acetonitrile with 0.05 mmol Sc(OTf) .

-

Microwave conditions (100 W, 80°C, 2–6 hours) reduce reaction time from 24 hours to <6 hours .

Advantages

-

Efficiency: 65% yield of 2,3,4-trimethylquinoline (prior to oxidation).

-

Solvent Recovery: Acetonitrile is distilled and reused, minimizing waste.

The quinoline product is oxidized to the N-oxide using potassium persulfate (KSO) in aqueous HSO at 70°C, achieving 88% yield .

Comparative Analysis of Preparation Methods

| Method | Catalyst/Solvent | Temperature | Yield (Quinoline) | Yield (N-Oxide) | Key Advantage |

|---|---|---|---|---|---|

| Cyclocondensation | HY-MMM zeolite, toluene | 110°C | 68% | 90% | High selectivity, scalable |

| Grignard Addition | THF, mCPBA | −78°C to RT | 75% | 85% | Regioselective methylation |

| Microwave-Assisted | Sc(OTf), CHCN | 80°C | 65% | 88% | Rapid synthesis, low energy |

Oxidation Techniques for N-Oxide Formation

The final oxidation step is critical for achieving high-purity this compound.

Common Oxidizing Agents

-

Hydrogen Peroxide (HO) : Used in acetic acid (50°C, 6 hours) .

-

Potassium Persulfate (KSO) : Effective in acidic media (70°C, 4 hours) .

-

mCPBA : Suitable for sensitive substrates (room temperature, 12 hours) .

Side Reactions

-

Over-oxidation to quinoline N,N-dioxide is mitigated by controlling equivalents of oxidant (1.1–1.3 equivalents) .

Industrial-Scale Production Challenges

Scaling up this compound synthesis requires addressing:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-trimethylquinoline 1-oxide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of substituted anilines with ketones or aldehydes under acidic conditions. For example, trifluoroacetylated reagents can facilitate cyclization to form quinoline derivatives (e.g., 2-trifluoromethylquinoxaline synthesis via 1,1,1-trifluoro-2,4-pentanedione) . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce methyl groups at specific positions . Optimize temperature (80–120°C), solvent polarity (DMF or ethanol), and catalyst loading (e.g., PdCl₂(PPh₃)₂) to maximize yield.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) .

- NMR (¹H/¹³C) to confirm methyl group positions and oxide formation (e.g., δ 2.1–2.5 ppm for trimethyl protons) .

- Mass spectrometry (ESI-MS) for molecular weight validation (e.g., [M+H]⁺ peak at m/z ~215) .

Q. What are the baseline biological activities of this compound in standard assays?

- Methodological Answer : Screen for:

- Antioxidant activity via DPPH radical scavenging (IC₅₀ comparison with Trolox) .

- Genotoxicity using Ames test (Salmonella typhimurium TA100 strain) or yeast recombination assays (e.g., diploid yeast models for 4NQO analogs) .

- Cytotoxicity (MTT assay on HeLa or HEK293 cells, 24–48 hr exposure) .

Advanced Research Questions

Q. How does stereochemical resolution impact the biological efficacy of this compound derivatives?

- Methodological Answer : Enantiomeric purity is critical for receptor binding. Resolve stereoisomers via:

- Chiral chromatography (Chiralpak IA/IB columns, hexane/isopropanol eluent) .

- Diastereomeric complexation with TADDOL derivatives (e.g., spiro-TADDOL in ethyl acetate, 1:1 molar ratio) . Validate resolution using X-ray crystallography (e.g., P-stereogenic centers in phospholene oxides) .

Q. What mechanistic insights explain contradictions in antioxidant data for this compound across studies?

- Methodological Answer : Discrepancies may arise from:

- Synergistic effects with other antioxidants (e.g., APAN in lubricant formulations, where trimethylquinoline reduces APAN cost while maintaining efficacy) .

- Solvent polarity influencing radical scavenging kinetics (e.g., higher activity in aprotic solvents like DMSO) .

- Species-specific metabolism (e.g., hepatic nitroreductase activity converting nitro groups to hydroxylamines in rodents but not humans) .

Q. How can researchers design experiments to mitigate genotoxicity risks in drug development workflows?

- Methodological Answer :

- Use comet assays (alkaline electrophoresis) to detect DNA strand breaks in mammalian cells .

- Compare mutagenic thresholds with structural analogs (e.g., 4-nitroquinoline 1-oxide, a known carcinogen requiring metabolic activation) .

- Apply QSAR models to predict toxicity based on methyl group substitution patterns and oxide stability .

Data Analysis & Experimental Design

Q. What statistical approaches resolve conflicting results in dose-response studies of this compound?

- Methodological Answer :

- Apply Hill slope analysis to distinguish between allosteric vs. competitive inhibition mechanisms .

- Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize data from heterogeneous studies, adjusting for variables like cell line origin or exposure duration .

Q. How can computational modeling guide the optimization of this compound derivatives for target engagement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.